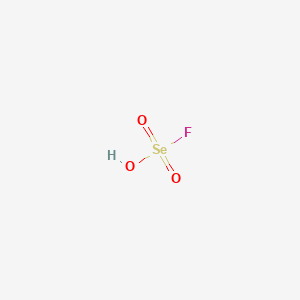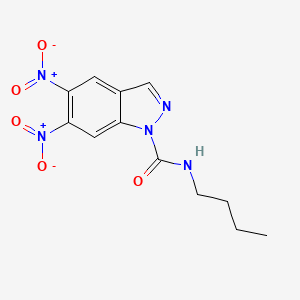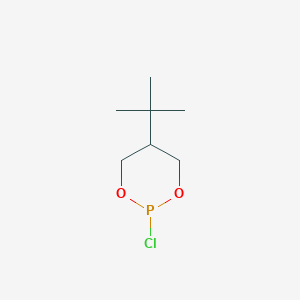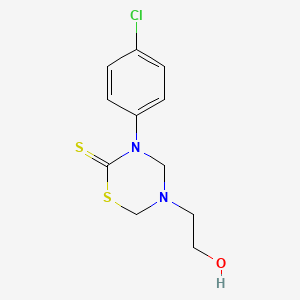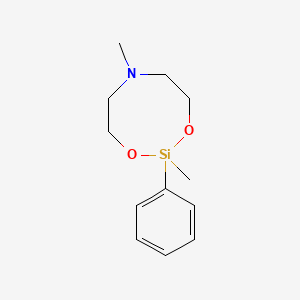
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane is a chemical compound with the molecular formula C12H19NO2Si It is known for its unique structural features, which include a silicon atom integrated into a heterocyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of phenylsilane derivatives with appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethyl-1,3-dioxa-6-aza-2-silacyclooctane with phenylsilane in the presence of a catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in various substituted silacyclooctane derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in diverse chemical reactions. The pathways involved in its mechanism of action include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-1,3-dioxa-6-aza-2-silacyclooctane: Similar structure but lacks the phenyl group.
2,6-Dimethyl-2-vinyl-1,3-dioxa-6-aza-2-silacyclooctane: Contains a vinyl group instead of a phenyl group.
2,6-Dimethyl-2-phenyl-1,3-dioxa-6-aza-2-silacyclooctane: Similar structure with different substituents on the silicon atom.
Uniqueness
This compound is unique due to the presence of both phenyl and silicon atoms within its heterocyclic ring system. This combination imparts distinctive chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
18052-33-0 |
|---|---|
Fórmula molecular |
C12H19NO2Si |
Peso molecular |
237.37 g/mol |
Nombre IUPAC |
2,6-dimethyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C12H19NO2Si/c1-13-8-10-14-16(2,15-11-9-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
RZJIXEKPJAJIEO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCO[Si](OCC1)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)

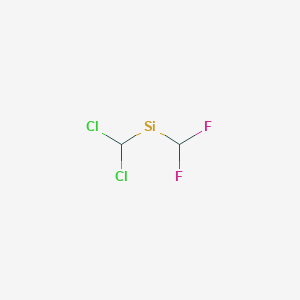
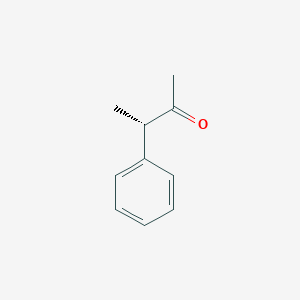
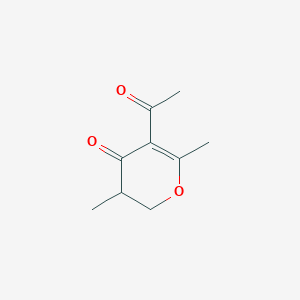
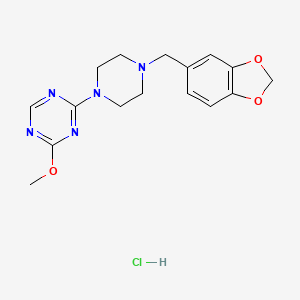
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
